6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
Description
This compound is a coumarin-derived hexanoic acid conjugate characterized by:
- Core structure: A 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl moiety (a substituted coumarin scaffold).
- Linker: An acetyl group bridging the coumarin to a 6-aminohexanoic acid chain.
- Functional groups: The hydroxy group at position 7 and methyl groups at positions 4 and 8 on the coumarin ring influence solubility and reactivity.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-11-13-7-8-15(21)12(2)18(13)26-19(25)14(11)10-16(22)20-9-5-3-4-6-17(23)24/h7-8,21H,3-6,9-10H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
SZFVOYUIBASGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid.
Functionalization of the Coumarin Core: The hydroxyl and methyl groups are introduced at specific positions on the coumarin ring through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, primarily targeting its acetylated amino group and ester functionalities.
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, 80°C, 4 hrs | 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-ylacetic acid + hexanoic acid derivatives | HPLC (98% purity), NMR |
| Basic hydrolysis | 0.5M NaOH, 60°C, 2 hrs | Chromenone carboxylate salts + aminocaproic acid | FT-IR (C=O stretch at 1710 cm⁻¹) |
Key findings:
-
Acidic conditions favor cleavage of the amide bond, yielding the parent chromenone acetic acid.
-
Basic hydrolysis produces carboxylate intermediates, useful for further derivatization.
Esterification and Acylation
The hydroxyl group on the chromenone ring and the hexanoic acid moiety participate in esterification/acylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 12 hrs | Acetylated chromenone derivative | 82% |
| Palmitoyl chloride | Dichloromethane, DMAP, 0°C → RT | Hexanoic acid-palmitate conjugate | 67% |
Mechanistic notes:
-
Acylation at the 7-hydroxy group enhances lipophilicity, critical for membrane permeability in pharmacological studies.
-
Steric hindrance from 4,8-dimethyl groups limits reactivity at the chromenone core.
Nucleophilic Substitution
The methyl groups on the chromenone ring undergo halogenation under radical-initiated conditions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux, 6 hrs | 4-bromomethyl derivative | Intermediate for cross-coupling |
| Iodine monochloride | UV light, CH₃CN, 40°C | 8-iodomethyl analogue | Radiolabeling precursors |
Oxidation Reactions
Controlled oxidation modifies the chromenone ring and sidechain functionalities.
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C, 3 hrs | 2-oxo group → carboxylic acid | NMR-confirmed (δ 12.1 ppm, -COOH) |
| Ozone | MeOH, -78°C, followed by Zn/H₂O | Cleavage of hexanoic acid to adipic acid | GC-MS fragmentation patterns |
Cyclization and Heterocycle Formation
Reaction with bifunctional nucleophiles generates bioactive heterocycles.
-
Hydrazide formation : React with 100% hydrazine hydrate in MeOH (25°C, 12 hrs).
-
Schiff base synthesis : Condense with aromatic aldehydes in EtOH/HOAc (3 hrs, 84% yield).
-
Cyclization : Treat with CS₂/KOH to form 1,3,4-oxadiazole derivatives (mp: 234°C, 78% yield).
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| pH 7.4 buffer | 37°C, 24 hrs | <5% decomposition | >48 hrs |
| Liver microsomes | NADPH, 37°C | Hydroxylated chromenone metabolites | 6.2 hrs |
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in antimicrobial and anticancer applications . Controlled functionalization of its chromenone and hexanoic acid components enables precise modulation of physicochemical and biological properties.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- The compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
- Case studies indicate that the structural modifications of the chromenone moiety enhance the anticancer efficacy, suggesting that this compound could be a lead in developing new anticancer agents.
-
Anti-inflammatory Effects
- Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The hydroxyl and carbonyl groups present in the chromenone structure may play a crucial role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.
-
Neuroprotective Properties
- Preliminary studies suggest neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier (BBB) could be explored for therapeutic applications in conditions like Alzheimer's disease.
Biochemical Applications
-
Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could be beneficial for regulating metabolic diseases or conditions related to enzyme overactivity.
-
Drug Delivery Systems
- Due to its amphiphilic nature, 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving acetic anhydride and aminohexanoic acid derivatives. Optimizing these synthetic routes can lead to higher yields and purities, which are critical for pharmaceutical applications.
Research Findings and Insights
Mechanism of Action
The mechanism of action of 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Hydrophilicity: The target compound’s 7-hydroxy group enhances water solubility compared to methoxy (CAS 858757-29-6) or azide (PDB 8R6) derivatives .
Biological Implications: Coumarin derivatives are known for anticoagulant, antimicrobial, and fluorescent properties. The hexanoic acid chain in the target compound may facilitate cell membrane penetration or protein interactions . Phenoxy analogs (e.g., 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid) lack the coumarin scaffold, reducing UV-visible activity but simplifying synthesis .
Synthetic Challenges :
Biological Activity
6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a compound derived from the chromone family, which has garnered attention for its potential biological activities. This article explores the synthesis, antimicrobial properties, and other biological activities associated with this compound, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps typically starting from 7-hydroxy-4,8-dimethylcoumarin. The general synthetic pathway includes:
- Formation of the Acetyl Derivative : The initial step involves the acetylation of 7-hydroxy-4,8-dimethylcoumarin.
- Amine Coupling : The acetylated product is then coupled with hexanoic acid derivatives to form the final compound.
The reaction conditions often involve refluxing in organic solvents such as ethanol or acetic acid, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that compounds derived from chromones exhibit significant antimicrobial properties. The biological activity of this compound can be compared to related compounds in terms of their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | Moderate |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL | Low |
| This compound | Bacillus subtilis | 16 µg/mL | High |
| Compound C | Salmonella panama | 128 µg/mL | Low |
The compound demonstrated high activity against Bacillus subtilis with an MIC of 16 µg/mL, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antibacterial Properties : A study highlighted that derivatives similar to the target compound exhibited high efficacy against Gram-positive bacteria such as Staphylococcus pneumoniae and moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa. This suggests that the structural features of chromone derivatives are crucial for their antibacterial activity .
- Mechanism of Action : The proposed mechanism involves the interaction of the compound with bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro studies have shown that chromone derivatives can disrupt biofilm formation in resistant bacterial strains .
- Potential as a Therapeutic Agent : Given its antimicrobial properties, there is ongoing research into using this compound as a template for developing new antibiotics. Its structural modifications could enhance activity and reduce resistance in pathogenic bacteria .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid, and how can reaction yields be optimized?
Methodological Answer:
- Core Steps :
- Chromene Core Synthesis : Begin with the preparation of the 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene moiety via condensation of substituted resorcinol derivatives with β-ketoesters, as described for analogous chromene systems .
- Acetylation : React the chromene derivative with chloroacetyl chloride to introduce the acetyl group at the 3-position.
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to conjugate the acetylated chromene with 6-aminohexanoic acid.
- Yield Optimization :
- Employ anhydrous conditions and inert atmospheres (N₂/Ar) during acetylation and coupling.
- Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride for acetylation) and monitor reaction progress via TLC or HPLC.
- Purify intermediates via silica gel chromatography or recrystallization to minimize side products .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% recommended).
- NMR Spectroscopy : Confirm structural features:
- ¹H NMR : Look for the chromene’s aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the hexanoic acid chain (δ 1.2–1.8 ppm).
- ¹³C NMR : Verify carbonyl resonances (C=O at δ 165–175 ppm) and chromene carbons.
3. High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 420.18) . - Purity Metrics : Report melting point, XLogP (predicted ~2.5 for lipophilicity), and elemental analysis (C, H, N) .
Q. What physicochemical properties critically influence the compound’s bioavailability?
Methodological Answer:
- Key Properties :
- Solubility : Aqueous solubility can be predicted via XLogP (~2.5) ; experimental validation in PBS (pH 7.4) is required.
- Hydrogen Bonding : Two hydrogen bond donors (7-hydroxy group, amide NH) and six acceptors (chromene carbonyl, amide, carboxylic acid) affect permeability.
- Molecular Weight (420.5 g/mol) : Near the Lipinski “Rule of Five” threshold, suggesting moderate oral bioavailability.
- Experimental Validation :
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data reported across studies?
Methodological Answer:
- Root Cause Analysis :
- pH Effects : The carboxylic acid group (pKa ~4.5) ionizes at physiological pH, increasing solubility. Variations in buffer pH (e.g., 6.5 vs. 7.4) may explain discrepancies.
- Solvent Choice : Use standardized solvents (e.g., DMSO stock solutions diluted in PBS) to minimize batch-to-batch variability.
- Mitigation Strategies :
Q. What experimental strategies are effective for studying the compound’s interaction with target enzymes or proteins?
Methodological Answer:
- Biophysical Approaches :
- Biochemical Assays :
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Protocol :
- Matrix Selection : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C.
- Time Points : Sample at 0, 1, 4, 8, 24 hours for HPLC or LC-MS analysis.
- Degradation Products : Identify via HRMS and compare with synthetic standards.
- Key Factors :
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
Methodological Answer:
- Model Systems :
- Rodents : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%).
- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs.
- Analytical Methods :
Q. How can stereochemical uncertainties in the synthesis of analogs be resolved?
Methodological Answer:
- Chiral Resolution :
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) for controlled stereocenter formation.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
